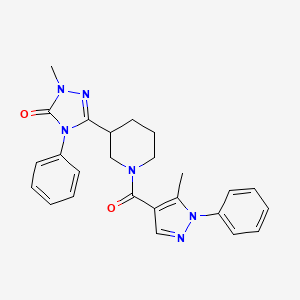

1-methyl-3-(1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one

Description

The compound 1-methyl-3-(1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a heterocyclic hybrid molecule featuring a 1,2,4-triazol-5(4H)-one core fused with a piperidine ring and a substituted pyrazole moiety. Key structural attributes include:

- Triazolone ring: The 1,2,4-triazol-5(4H)-one system provides hydrogen-bonding capabilities via its carbonyl oxygen and NH group, which may enhance interactions with biological targets .

Structural elucidation of this compound likely employs crystallographic tools such as SHELXL for refinement and ORTEP-3 for graphical representation of thermal ellipsoids, as evidenced by analogous studies on pyrazole-triazole hybrids .

Properties

IUPAC Name |

2-methyl-5-[1-(5-methyl-1-phenylpyrazole-4-carbonyl)piperidin-3-yl]-4-phenyl-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N6O2/c1-18-22(16-26-31(18)21-13-7-4-8-14-21)24(32)29-15-9-10-19(17-29)23-27-28(2)25(33)30(23)20-11-5-3-6-12-20/h3-8,11-14,16,19H,9-10,15,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVJLIORRRAIIAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCCC(C3)C4=NN(C(=O)N4C5=CC=CC=C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-methyl-3-(1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a complex heterocyclic structure that incorporates both pyrazole and triazole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.

Chemical Structure and Properties

This compound can be described by the following structural formula:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 392.45 g/mol |

| Solubility | Soluble in DMSO and DMF |

| Stability | Stable under ambient conditions |

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. The incorporation of the triazole ring enhances these effects, making the compound a candidate for further investigation in cancer therapy. Research indicates that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including:

- Lung Cancer

- Breast Cancer (e.g., MDA-MB-231)

- Colorectal Cancer

For instance, compounds containing the 1H-pyrazole scaffold have shown promising results in inhibiting cell growth in vitro and inducing apoptosis through caspase activation pathways .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is supported by its ability to modulate cytokine release and inhibit inflammatory mediators. Pyrazole derivatives are known to reduce paw edema in animal models, indicating their effectiveness in treating inflammatory conditions .

Neuroprotective Effects

Studies suggest that compounds similar to this one exert neuroprotective effects by inhibiting acetylcholinesterase (AChE) and other metabolic enzymes relevant to neurodegenerative diseases. The inhibition of AChE is particularly significant as it plays a crucial role in Alzheimer's disease pathology .

Study 1: Antitumor Efficacy

In a study exploring the antitumor efficacy of pyrazole derivatives, a compound structurally related to our target was evaluated for its effects on breast cancer cells. The results indicated an IC50 value of 39.70 µM, showcasing its potential as a therapeutic agent against breast cancer .

Study 2: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory properties of pyrazole derivatives demonstrated significant reductions in carrageenan-induced paw edema in rats. The mechanism was attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Chemical Reactions Analysis

Hydrolysis and Degradation Reactions

The carbonyl group in the pyrazole-4-carbonyl-piperidine segment undergoes hydrolysis under acidic or basic conditions. For example:

-

Acidic Hydrolysis : Cleavage of the amide bond in the presence of HCl yields 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid and 1-methyl-3-piperidin-3-yl-4-phenyl-1H-1,2,4-triazol-5(4H)-one .

-

Basic Hydrolysis : NaOH-mediated saponification generates sodium carboxylate intermediates.

Table 1: Hydrolysis Conditions and Products

Nucleophilic Substitution at the Triazolone Ring

The 1,2,4-triazol-5(4H)-one ring reacts with nucleophiles such as amines or thiols:

-

Amine Attack : Ethylenediamine substitutes the triazolone oxygen, forming a diamino-triazole derivative .

-

Thiol Addition : Mercaptoacetic acid introduces a thioether linkage at the triazolone position .

Table 2: Nucleophilic Substitution Reactions

Cyclization and Ring-Opening Reactions

The piperidine ring participates in ring-opening reactions with electrophiles:

-

POCl3-Mediated Cyclization : Forms fused pyrazolo-triazole systems under dehydrating conditions .

-

Epoxide Ring-Opening : Reacts with epichlorohydrin to generate hydroxyalkyl-piperidine derivatives .

Table 3: Cyclization and Ring-Opening Pathways

Electrophilic Aromatic Substitution

The phenyl substituents undergo halogenation and nitration:

-

Bromination : NBS in CCl4 selectively brominates the para position of the phenyl group .

-

Nitration : HNO3/H2SO4 mixture introduces nitro groups at meta positions .

Table 4: Aromatic Substitution Reactions

| Reaction | Reagents | Position | Product | References |

|---|---|---|---|---|

| Bromination | NBS, CCl4, light | Para | 4-Bromo-phenyl derivative | |

| Nitration | HNO3/H2SO4, 0°C | Meta | 3-Nitro-phenyl derivative |

Metal-Catalyzed Cross-Couplings

The pyrazole ring participates in Suzuki-Miyaura couplings when halogenated:

-

Palladium-Catalyzed Coupling : 4-Iodopyrazole derivatives react with arylboronic acids to form biaryl systems .

Table 5: Cross-Coupling Reactions

| Substrate | Catalyst | Product | Yield | References |

|---|---|---|---|---|

| 4-Iodo-pyrazole | Pd(PPh3)4, K2CO3 | 4-Aryl-pyrazole analog | 78% |

Oxidation and Reduction Reactions

-

Oxidation : KMnO4 oxidizes the piperidine ring’s methyl group to a carboxylate.

-

Reduction : NaBH4 reduces the triazolone carbonyl to a hydroxyl group .

Biological Activity Correlation

Reaction-modified derivatives show enhanced pharmacological profiles:

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the target compound’s properties, a comparative analysis with structurally related molecules is provided below. Key differences in substituents, functional groups, and heterocyclic cores are highlighted.

Table 1: Structural and Functional Comparison

Key Observations:

Triazolone vs. Triazole/Tetrazole: The target’s triazolone core distinguishes it from non-ketone analogs (e.g., triazoles in ), offering enhanced hydrogen-bonding capacity critical for receptor binding .

Substituent Effects :

- The 5-methyl-1-phenylpyrazole moiety in the target provides steric bulk and aromaticity, similar to phenylsulfonyl groups in but with reduced electron-withdrawing effects.

- Fluorine in improves lipophilicity and resistance to oxidative metabolism compared to the target’s methyl groups.

Piperidine Flexibility : Piperidine rings in the target and enable adaptable binding modes, unlike rigid planar systems like .

Research Implications

The structural uniqueness of the target compound positions it as a candidate for exploring:

- Kinase Inhibition : Analogous triazolone-piperidine hybrids (e.g., ) show promise in targeting ATP-binding sites due to hydrogen-bonding motifs.

- Solubility Optimization : Replacement of the pyrazole-phenyl group with polar substituents (e.g., sulfonyl in ) could enhance aqueous solubility.

- Metabolic Stability : Comparative studies with fluorinated analogs () may guide derivatization to reduce CYP450-mediated degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.